5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its complex structure, which includes a chloro and methoxy group attached to a benzamide core, along with a piperidinyl phenyl group.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-10-5-13(20)12-16(17)19(24)21-14-6-8-15(9-7-14)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCBCZQFRDSSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid, followed by the formation of an amide bond with 4-(2-oxopiperidin-1-yl)aniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological pathways and processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide include:
- 5-chloro-2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structure
Q & A
Q. What are the key synthetic routes for 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Chlorination and methoxylation of the benzamide core.
- Coupling of the modified benzamide with a 4-(2-oxopiperidin-1-yl)phenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions). Yield optimization requires purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, piperidinyl protons at δ 1.5–3.0 ppm).
- IR Spectroscopy : Confirmation of amide C=O stretch (~1650–1680 cm⁻¹) and oxopiperidinyl ketone (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : To validate molecular formula (C₁₉H₁₈ClN₂O₃) and fragmentation patterns. Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural accuracy .
Q. What are the primary challenges in characterizing the crystal structure of this compound?
Challenges include:
- Crystal Growth : Low solubility in common solvents (e.g., DMSO, ethanol) necessitates trial of mixed-solvent systems.
- Disorder in Piperidinyl Rings : Dynamic conformational changes may require low-temperature X-ray diffraction.
- Data Interpretation : Use of software like SHELX or OLEX2 for resolving electron density maps, supplemented by CCDC deposition (e.g., referencing methods in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological assay data for this compound across different studies?
Methodological approaches include:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values to compare potency thresholds.
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays).
- Meta-Analysis : Account for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum content). Contradictions may arise from off-target effects or metabolite interference .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Molecular Docking : Tools like AutoDock Vina or Glide simulate binding to targets (e.g., kinases, GPCRs) using the compound’s 3D structure (PubChem CID).
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with activity using descriptors like logP or polar surface area.
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) to identify key residues for mutagenesis studies .
Q. How to optimize the synthesis to minimize by-products during the coupling step?
Strategies include:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to reduce homocoupling by-products.
- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis of intermediates.
- In-Situ Monitoring : Employ TLC or HPLC-MS to track reaction progress and terminate at optimal conversion (~85–90%). Post-synthesis purification via preparative HPLC ensures >95% purity .
Q. What strategies are effective in analyzing the metabolic stability of this compound in preclinical studies?
- In Vitro Assays : Microsomal stability tests (human/rat liver microsomes) to measure t₁/₂ and CYP450 inhibition potential.
- Metabolite ID : LC-MS/MS profiling to identify oxidation (e.g., piperidinyl ring hydroxylation) or glucuronidation products.
- Comparative Studies : Cross-species analysis (e.g., mouse vs. dog microsomes) to predict in vivo clearance rates .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) to mitigate variability .
- Cross-Disciplinary Integration : Combine synthetic chemistry with computational biology (e.g., docking + synthesis) for targeted drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
